molecular formula C2H2F5O3P B033828 Pentafluoroethylphosphonic acid CAS No. 103305-01-7

Pentafluoroethylphosphonic acid

Cat. No.: B033828
CAS No.: 103305-01-7
M. Wt: 200 g/mol
InChI Key: XLWUDBRTNPGWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluoroethylphosphonic acid is a chemical compound with the molecular formula C2H2F5O3P. It is characterized by the presence of a pentafluoroethyl group attached to a phosphonic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Scientific Research Applications

Pentafluoroethylphosphonic acid has a wide range of applications in scientific research:

Safety and Hazards

Pentafluoroethylphosphonic acid is a chemical substance that requires careful handling due to its potential hazards . For detailed safety information, please refer to the appropriate Safety Data Sheet (SDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of pentafluoroethyl Grignard reagents with phosphorus trichloride or phosphorus tribromide to form pentafluoroethylphosphonous dihalides. These intermediates are then hydrolyzed to yield this compound . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentafluoroethylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where the pentafluoroethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pentafluoroethylphosphonic anhydride, while reduction can produce pentafluoroethylphosphine.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pentafluoroethylphosphonic acid include:

  • Trifluoroethylphosphonic acid
  • Hexafluoroisopropylphosphonic acid
  • Perfluorobutylphosphonic acid

Uniqueness

This compound is unique due to its pentafluoroethyl group, which imparts distinct chemical properties such as high electronegativity and stability. This makes it particularly useful in applications requiring robust and inert compounds .

Properties

IUPAC Name

1,1,2,2,2-pentafluoroethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWUDBRTNPGWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)P(=O)(O)O)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F5O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382879
Record name Pentafluoroethylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103305-01-7
Record name Pentafluoroethylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103305-01-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.